molecular formula C14H11ClO2 B8751856 4-(3-chloro-4-methylphenoxy)Benzaldehyde

4-(3-chloro-4-methylphenoxy)Benzaldehyde

Cat. No.: B8751856
M. Wt: 246.69 g/mol
InChI Key: GNIGRKXNSXZEHL-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methylphenoxy)benzaldehyde is a benzaldehyde derivative featuring a substituted phenoxy group at the para position of the aldehyde. The phenoxy substituent itself is modified with a chlorine atom at the meta position and a methyl group at the para position relative to the oxygen linkage (Figure 1).

Properties

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

4-(3-chloro-4-methylphenoxy)benzaldehyde

InChI

InChI=1S/C14H11ClO2/c1-10-2-5-13(8-14(10)15)17-12-6-3-11(9-16)4-7-12/h2-9H,1H3

InChI Key

GNIGRKXNSXZEHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC2=CC=C(C=C2)C=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituent effects:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-Chloro-4-hydroxybenzaldehyde 3-Cl, 4-OH C₇H₅ClO₂ 156.57 High polarity due to -OH; used in synthesis of bioactive molecules
4-(Trifluoromethyl)benzaldehyde 4-CF₃ C₈H₅F₃O 174.12 Enhanced metabolic stability; agrochemical intermediate
4-Chloro-2-fluoro-3-methoxybenzaldehyde 4-Cl, 2-F, 3-OCH₃ C₈H₆ClFO₂ 188.58 Halogen-rich; potential antimicrobial activity
3-Benzyloxy-4-methoxybenzaldehyde 3-OBn, 4-OCH₃ C₁₅H₁₄O₃ 242.27 Lipophilic; used in organic synthesis

Key Observations :

  • Electron-withdrawing groups (Cl, CF₃) : Increase electrophilicity of the aldehyde, enhancing reactivity in nucleophilic additions (e.g., Grignard reactions) .
  • Electron-donating groups (OCH₃, CH₃) : Improve solubility in polar solvents but may reduce oxidative stability .
  • Phenoxy vs.

Physicochemical Properties

  • Boiling Points : Halogenated derivatives (e.g., 4-CF₃, 4-Cl) exhibit higher boiling points (~290°C) due to increased molecular weight and polarity .
  • Solubility : Methoxy and hydroxy groups enhance water solubility (e.g., 3-chloro-4-hydroxybenzaldehyde), whereas methyl and benzyloxy groups favor organic solvents .
  • Stability : Trifluoromethyl groups (e.g., 4-CF₃) confer resistance to metabolic degradation, making them valuable in drug design .

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